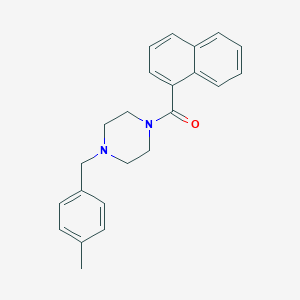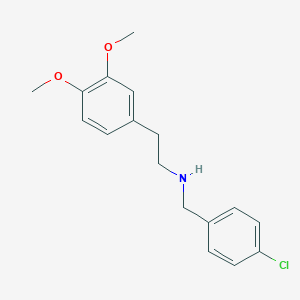
1-(4-Methylbenzyl)-4-(1-naphthoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylbenzyl)-4-(1-naphthoyl)piperazine, also known as 4-Me-MABP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized by a research group at the University of California, San Francisco, in 2008. 4-Me-MABP has been found to have potential applications in scientific research due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(4-Methylbenzyl)-4-(1-naphthoyl)piperazine is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor and a serotonin receptor agonist. This leads to an increase in the levels of dopamine and serotonin in the brain, which can have a range of effects on the central nervous system.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Methylbenzyl)-4-(1-naphthoyl)piperazine can have a range of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which can lead to an increase in mood and motivation. In addition, 1-(4-Methylbenzyl)-4-(1-naphthoyl)piperazine has been found to have potential applications in the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-Methylbenzyl)-4-(1-naphthoyl)piperazine in lab experiments is that it is relatively easy to synthesize and purify. In addition, it has been found to have a range of potential applications in scientific research. However, one limitation of using 1-(4-Methylbenzyl)-4-(1-naphthoyl)piperazine is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments.
Orientations Futures
There are several potential future directions for research on 1-(4-Methylbenzyl)-4-(1-naphthoyl)piperazine. One area of interest is the development of new derivatives of piperazine that have improved efficacy and safety profiles. In addition, further research is needed to fully understand the mechanism of action of 1-(4-Methylbenzyl)-4-(1-naphthoyl)piperazine and its potential applications in the treatment of neurological disorders. Finally, there is a need for more studies to determine the optimal dosage and administration of 1-(4-Methylbenzyl)-4-(1-naphthoyl)piperazine in lab experiments.
Méthodes De Synthèse
The synthesis of 1-(4-Methylbenzyl)-4-(1-naphthoyl)piperazine involves the reaction of 1-naphthoyl chloride with 4-methylbenzylamine in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform. The product is then purified using column chromatography or recrystallization. The yield of the synthesis process is typically around 60-70%.
Applications De Recherche Scientifique
1-(4-Methylbenzyl)-4-(1-naphthoyl)piperazine has been used in scientific research to study the effects of piperazine derivatives on the central nervous system. It has been found to have potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. In addition, 1-(4-Methylbenzyl)-4-(1-naphthoyl)piperazine has been used to study the effects of piperazine derivatives on the release of dopamine in the brain.
Propriétés
Nom du produit |
1-(4-Methylbenzyl)-4-(1-naphthoyl)piperazine |
|---|---|
Formule moléculaire |
C23H24N2O |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
[4-[(4-methylphenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C23H24N2O/c1-18-9-11-19(12-10-18)17-24-13-15-25(16-14-24)23(26)22-8-4-6-20-5-2-3-7-21(20)22/h2-12H,13-17H2,1H3 |
Clé InChI |
ASGIRKYLSSSJHE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
SMILES canonique |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(3-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B248961.png)








![[4-(4-Fluoro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B248979.png)

![Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone](/img/structure/B248982.png)
![Biphenyl-4-yl{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B248985.png)
